3-Chloro-2-hydroxybenzenesulfonamide
Description
Contextual Overview of Benzenesulfonamide (B165840) Chemistry in Academic Research
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents. This structural motif is characterized by a benzene (B151609) ring attached to a sulfonamide group (-SO₂NH₂). The versatility of the benzene ring allows for diverse substitutions, leading to a vast library of derivatives with a wide spectrum of biological activities.
In academic and industrial research, benzenesulfonamides are renowned for their role as inhibitors of various enzymes, most notably carbonic anhydrases. nih.govmdpi.com By modifying the substitution pattern on the aromatic ring, researchers can fine-tune the inhibitory potency and selectivity of these compounds against different carbonic anhydrase isoforms, which are implicated in diseases such as glaucoma, epilepsy, and certain types of cancer. nih.govmdpi.com
Furthermore, the benzenesulfonamide core is a key component in antibacterial drugs (sulfa drugs), diuretics, and antiretroviral medications. The ability of the sulfonamide group to mimic a p-aminobenzoic acid (PABA) precursor in bacteria underpins the antimicrobial activity of sulfa drugs. The ongoing exploration of novel benzenesulfonamide derivatives continues to yield compounds with potential applications in treating a multitude of diseases. impactfactor.org
Significance of the 3-Chloro-2-hydroxybenzenesulfonamide Scaffold in Contemporary Medicinal Chemistry
Currently, there is no significant body of research available to ascertain the specific importance of the this compound scaffold in contemporary medicinal chemistry. While the individual components of this substitution pattern—a chloro group at the 3-position and a hydroxyl group at the 2-position—are common in medicinal chemistry and can influence a molecule's pharmacokinetic and pharmacodynamic properties, their combined effect within this specific benzenesulfonamide has not been a subject of focused investigation. The chloro group can enhance lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding with biological targets. However, without dedicated studies, the potential synergistic or antagonistic effects of this particular arrangement remain speculative.
Research Objectives and Scope within Chemical Biology and Drug Discovery
Given the lack of published research, the objectives and scope for this compound within chemical biology and drug discovery are not defined. Hypothetically, research could be initiated to synthesize and screen this compound against various biological targets, particularly enzymes like carbonic anhydrases, kinases, or proteases, where benzenesulfonamide derivatives have previously shown activity. The initial scope would likely involve computational modeling to predict potential targets, followed by in vitro screening to identify any biological activity. Subsequent structure-activity relationship (SAR) studies would be necessary to understand how the 3-chloro and 2-hydroxy substituents contribute to any observed effects and to guide the design of more potent and selective analogs. However, at present, no such research programs appear to be underway or have been reported.
Structure
3D Structure
Properties
Molecular Formula |
C6H6ClNO3S |
|---|---|
Molecular Weight |
207.64 g/mol |
IUPAC Name |
3-chloro-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H6ClNO3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H,(H2,8,10,11) |
InChI Key |
XKRUJXZRTRARKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Chloro 2 Hydroxybenzenesulfonamide and Analogues
Established Synthetic Routes to Hydroxybenzenesulfonamides
Traditional methods for synthesizing hydroxy-substituted benzenesulfonamides often rely on multi-step sequences starting from readily available precursors or direct functionalization through chlorosulfonation.
Multi-step Approaches from Precursors
Multi-step syntheses provide a versatile platform for constructing specifically substituted hydroxybenzenesulfonamides. A common strategy begins with a precursor molecule, such as a substituted phenol (B47542) or aniline, which already contains some of the desired functional groups. For instance, a synthesis might start from 2-chlorophenol (B165306).
One potential pathway involves the protection of the hydroxyl group of 2-chlorophenol, followed by a sulfonation reaction to introduce the sulfonic acid group. This intermediate can then be converted to the corresponding sulfonyl chloride. Subsequent reaction with ammonia (B1221849) or an amine yields the sulfonamide. The final step would be the deprotection of the hydroxyl group to afford the target compound, 3-Chloro-2-hydroxybenzenesulfonamide. The choice of protecting group is critical to ensure it is stable to the conditions of sulfonation and chlorination but can be removed without affecting the sulfonamide or chloro-substituents.
Another approach could start from 2-chloroaniline. Diazotization of the amino group followed by a Sandmeyer-type reaction could introduce the sulfonyl chloride moiety. The chloro and sulfonyl chloride groups would then be in place, and a subsequent nucleophilic aromatic substitution or other functional group interconversion could be used to introduce the hydroxyl group at the C2 position, although this can be challenging due to the directing effects of the existing substituents.
Chlorosulfonation-Based Syntheses
Direct chlorosulfonation is a more direct and widely used method for preparing benzenesulfonyl chlorides, which are key precursors to sulfonamides. google.com This reaction involves treating an aromatic compound with chlorosulfonic acid (ClSO₃H). google.com
For the synthesis of this compound, the starting material would be 2-chlorophenol. The reaction of 2-chlorophenol with chlorosulfonic acid is expected to introduce the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The directing effects of the hydroxyl (-OH) and chloro (-Cl) groups are crucial in determining the position of the incoming electrophile. Both are ortho-, para-directing groups. In 2-chlorophenol, the positions ortho and para to the powerful activating hydroxyl group are C6, C4, and C2 (blocked). The position para to the hydroxyl group (C4) is also ortho to the chlorine. The position ortho to the hydroxyl group (C6) is meta to the chlorine. The position meta to the hydroxyl group (C5) is also para to the chlorine. Therefore, sulfonation is expected to occur primarily at the position para to the hydroxyl group, which is C4, and at the position ortho to the hydroxyl group, C6. To obtain the desired 3-chloro-2-hydroxybenzenesulfonyl chloride, sulfonation would need to occur at the C5 position, which is para to the chlorine atom. Careful control of reaction conditions such as temperature and stoichiometry is essential to influence the regioselectivity of the reaction.
Once the desired 2-hydroxy-3-chlorobenzenesulfonyl chloride intermediate is formed and isolated, it is then reacted with aqueous or anhydrous ammonia to produce this compound. google.com
A patented process for a related compound, 2-hydroxybenzenesulfonamide (B1594855), starts from 2,4-dichlorophenol, which is treated with chlorosulfonic acid to form 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride. google.com This intermediate is then treated with ammonia to give the sulfonamide, followed by a dehalogenation step. google.com This illustrates the industrial feasibility of chlorosulfonation on substituted phenols.
Novel Synthetic Approaches for Derivatization
Once the core this compound structure is obtained, its properties can be modified through various derivatization strategies. These novel approaches focus on N-substitution, the introduction of complex heterocyclic systems, and the application of modern synthetic reactions like the Mitsunobu reaction.
N-Substitution and Alkylation Strategies
The hydrogen atoms on the sulfonamide nitrogen can be replaced with a wide variety of alkyl or aryl groups to create N-substituted derivatives. Classical methods often involve the reaction of the sulfonamide with an alkyl halide in the presence of a base.
More advanced and milder methods have been developed. For example, transition metal-catalyzed N-alkylation reactions using alcohols as alkylating agents are gaining prominence due to their atom economy and the generation of water as the only byproduct. ionike.comfigshare.com Catalytic systems based on iron, ruthenium, and manganese have been successfully employed for the N-alkylation of various sulfonamides with benzylic and aliphatic alcohols. ionike.comfigshare.comacs.org These "borrowing hydrogen" methods typically involve the temporary oxidation of the alcohol to an aldehyde, condensation with the sulfonamide to form an imine, and subsequent reduction. acs.org
| Sulfonamide | Alcohol | Catalyst System | Conditions | Yield (%) |
|---|---|---|---|---|
| p-Toluenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer complex / K₂CO₃ | Xylenes, Reflux | Excellent |
| Benzenesulfonamide (B165840) | 1-Phenylethanol | FeCl₂ / K₂CO₃ | Toluene, 120°C | >90% |
| Aminobenzenesulfonamide | Various Alcohols | [(p-Cymene)Ru(2,2′-bpyO)(H₂O)] | Toluene, 110°C | High |
Introduction of Heterocyclic Moieties
Incorporating heterocyclic rings into the benzenesulfonamide structure is a common strategy in drug discovery to explore new chemical space and biological interactions. rsc.orgmdpi.com This can be achieved by reacting the parent sulfonyl chloride (e.g., 3-chloro-2-hydroxybenzenesulfonyl chloride) with a heterocyclic amine.
Alternatively, novel synthetic routes build the heterocyclic ring onto a pre-existing benzenesulfonamide framework. For instance, a series of 4-thiazolone-based benzenesulfonamides were synthesized by first reacting 4-aminobenzenesulfonamide with chloroacetyl chloride, followed by treatment with ammonium (B1175870) thiocyanate (B1210189) to form a thiazolone precursor. rsc.org This intermediate was then condensed with various aromatic aldehydes to introduce further diversity. rsc.org Similarly, benzenesulfonamides bearing imidazole (B134444) moieties have been synthesized by reacting 3-aminobenzenesulfonamide (B1265440) precursors with other reagents to construct the imidazole ring. mdpi.com
| Benzenesulfonamide Precursor | Heterocyclic Moiety | Synthetic Strategy | Reference |
|---|---|---|---|
| 4-Aminobenzenesulfonamide | Thiazol-4-one | Multi-step condensation and cyclization | rsc.org |
| 3-Aminobenzenesulfonamide | Substituted Imidazole | Reaction with brominated imidazole precursors | mdpi.com |
| 2-Alkythio-4-chlorobenzenesulfonyl cyanamide (B42294) salts | Imidazole, 1,2,4-Triazole | Reaction with mercaptoheterocycles | mdpi.com |
Mitsunobu Reaction Applications in Benzenesulfonamide Synthesis
The Mitsunobu reaction is a powerful tool in modern organic synthesis for forming carbon-nitrogen bonds under mild conditions. researchgate.netscite.ai It allows for the N-alkylation of sulfonamides using an alcohol, a phosphine (B1218219) reagent (like triphenylphosphine, PPh₃), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). researchgate.net
This reaction is particularly useful for synthesizing N-alkylated sulfonamides from primary and secondary alcohols. researchgate.net The reaction proceeds with an inversion of stereochemistry at the alcohol's carbon center, which is a significant feature for stereocontrolled synthesis. While sulfonamides are generally less acidic than other typical Mitsunobu pronucleophiles, the reaction can be driven to completion, providing a valuable alternative to traditional alkylation methods, especially when mild conditions are required. thieme-connect.com For a molecule like this compound, the Mitsunobu reaction could be applied to either the sulfonamide nitrogen or, after protection of the sulfonamide, to the phenolic hydroxyl group to form ether linkages.
Optimization of Reaction Conditions and Yields
The efficient synthesis of this compound and its analogues is contingent upon the careful optimization of reaction conditions. Research into the synthetic methodologies for these compounds reveals a focus on maximizing yields and purity through the systematic adjustment of parameters such as catalysts, reagents, temperature, reaction time, and the use of unconventional energy sources like microwave irradiation.
Detailed studies have demonstrated that significant improvements in yield can be achieved by fine-tuning these variables. For instance, in the synthesis of related chloro-hydroxy-sulfonate structures, microwave-assisted synthesis has emerged as a method for dramatically reducing reaction times while increasing product yield. The synthesis of sodium 3-chloro-2-hydroxy propanesulfonate from epichlorohydrin (B41342) and sodium bisulfite provides a clear example of such optimization. researchgate.net Researchers systematically investigated the effects of reactant ratios, catalyst dosage, microwave power, and irradiation time to identify the most efficient protocol. researchgate.net Under optimized conditions—a specific molar ratio of reactants, a phase transfer catalyst, and controlled microwave power and time—the yield reached as high as 85.8%. researchgate.net
The following table illustrates the optimized conditions found for this microwave-assisted synthesis.
| Parameter | Optimized Value |
|---|---|
| Molar Ratio (Sodium Bisulfite : Epichlorohydrin : Catalyst) | 1 : 1.4 : 0.0078 |
| Catalyst | Tetrabutyl Ammonium Bromide |
| Reaction Temperature | 85 °C |
| Epichlorohydrin Dropping Time | 20 minutes |
| Reflux Time | 7 minutes |
| Microwave Irradiation Power | 500 W |
| Microwave Irradiation Time | 27 minutes |
| Final Yield | 85.8% |
The data below showcases the direct impact of reagent selection on reaction yields in two distinct steps of a synthetic pathway for a complex analogue.
| Reaction Step | Condition/Reagent | Yield |
|---|---|---|
| Regioselective Methylation | Potassium Carbonate (Base) | 20-30% |
| Cesium Carbonate (Base) | 53% | |
| Condensation/Cyclization | Sodium Hydride (Additive) | 70% |
| Magnesium Sulfate & Catalytic HCl (Additive) | 88% |
Furthermore, the synthesis of diverse libraries of analogues often relies on establishing a robust and high-yielding core reaction. For the creation of various Schiff base derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053), a straightforward condensation reaction with appropriate aromatic aldehydes in refluxing propan-2-ol for one hour proved highly effective. nih.gov This standardized set of conditions consistently produced a range of analogues in yields from 57% to as high as 95%, demonstrating a well-optimized and versatile methodology. nih.gov
The preparation of 2-hydroxybenzenesulfonamide, a parent compound to the target molecule, can be achieved via a three-step process starting from 2,4-dichlorophenol, which involves chlorosulfonation, amination, and finally dehalogenation. google.com The amination of the intermediate 3,5-dichloro-2-hydroxybenzenesulfonyl chloride is preferably carried out using 6-10 equivalents of 40-47% aqueous ammonia in methylene (B1212753) chloride, with the temperature maintained between 0°C and 15°C. google.com The subsequent dehalogenation step is optimized using a 5% Palladium on carbon (Pd/C) catalyst with sodium hydroxide (B78521) at a temperature of 75°-100°C. google.com This process ultimately yields a solution containing 2-hydroxybenzenesulfonamide along with a small amount of this compound. google.com
Spectroscopic and Analytical Characterization of 3 Chloro 2 Hydroxybenzenesulfonamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Chloro-2-hydroxybenzenesulfonamide derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.
Proton (¹H) NMR Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. In a typical ¹H NMR spectrum of a this compound derivative, specific signals can be attributed to the aromatic protons, the hydroxyl proton, and the sulfonamide protons.
The chemical shifts (δ) of the aromatic protons are influenced by the substitution pattern on the benzene (B151609) ring. For a compound like this compound, the three aromatic protons would appear as distinct signals in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm. The coupling patterns between these protons (spin-spin splitting) would reveal their relative positions (ortho, meta, para) on the ring. For instance, protons on adjacent carbons will typically show doublet or doublet of doublets splitting patterns.
The hydroxyl (-OH) and sulfonamide (-NH₂) protons are exchangeable and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. They often appear as broad singlets and their signals can be confirmed by D₂O exchange, where the signals disappear upon addition of a small amount of deuterium (B1214612) oxide.
Table 1: Representative ¹H NMR Data for Aromatic Protons in a Substituted Benzenesulfonamide (B165840) Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.55 | d | 8.4 |
| H-5 | 7.10 | t | 7.8 |
| H-6 | 7.85 | d | 7.6 |
Note: This is an illustrative data table based on typical values for similar compounds, as specific experimental data for this compound was not available in the searched literature.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a single peak. This allows for the direct counting of non-equivalent carbon atoms in the molecule.
The chemical shifts of the carbon atoms are indicative of their chemical environment. Aromatic carbons typically resonate in the range of 110-160 ppm. The carbons directly attached to the chloro, hydroxyl, and sulfonyl groups will have their chemical shifts significantly influenced by the electronegativity and resonance effects of these substituents. For instance, the carbon atom bearing the hydroxyl group (C-2) would be expected to have a chemical shift in the higher end of the aromatic range, while the carbon attached to the chlorine atom (C-3) would also be deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 130-135 |
| C-2 | 150-155 |
| C-3 | 120-125 |
| C-4 | 125-130 |
| C-5 | 115-120 |
| C-6 | 135-140 |
Note: This table presents predicted chemical shift ranges based on general principles and data for analogous structures, as specific experimental data for this compound was not available in the searched literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
For this compound derivatives, mass spectrometry confirms the elemental composition and provides evidence for the presence of key structural motifs. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a characteristic feature that can be observed in the mass spectrum, aiding in the identification of chlorine-containing fragments.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the precise determination of the molecular weight of a compound, often with an accuracy of a few parts per million (ppm). This high accuracy enables the unambiguous determination of the elemental formula of the molecule.
In the case of this compound, HR-ESI-MS would be used to confirm its molecular formula of C₆H₆ClNO₃S. The fragmentation of aromatic sulfonamides in the mass spectrometer can proceed through characteristic pathways, such as the loss of SO₂. prepchem.com
Table 3: Illustrative HR-ESI-MS Data for a Chlorinated Benzenesulfonamide Derivative
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 208.9806 | 208.9809 |
| [M+Na]⁺ | 230.9625 | 230.9628 |
Note: The data in this table is hypothetical and serves to illustrate the precision of HR-ESI-MS. Specific experimental data for this compound was not available.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, which corresponds to the vibrational energy levels of its bonds.
For this compound, the IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH), sulfonamide (-SO₂NH₂), and aromatic (C-H and C=C) groups. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the sulfonamide group typically appear as two bands in the 3300-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would give rise to strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region.
Table 4: Typical Infrared Absorption Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | 3200-3600 (broad) |
| Sulfonamide (-NH₂) | N-H stretch | 3300-3500 (two bands) |
| Sulfonamide (-SO₂) | S=O asymmetric stretch | 1350-1300 |
| Sulfonamide (-SO₂) | S=O symmetric stretch | 1160-1120 |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Aromatic Ring | C-H stretch | >3000 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of sulfonamide derivatives.
For the purity assessment of this compound, a reversed-phase HPLC method would typically be employed. In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with the addition of a buffer to control the pH. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Chromatographic methods are also crucial for the isolation and purification of the target compound from reaction mixtures. Column chromatography, using silica (B1680970) gel as the stationary phase and a suitable solvent system as the mobile phase, is a common technique for this purpose. The choice of the solvent system is critical to achieve good separation of the desired product from any starting materials, byproducts, or other impurities.
Table 5: Exemplar HPLC Method Parameters for the Analysis of a Sulfonamide Derivative
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Computational Chemistry and Molecular Modeling Studies of 3 Chloro 2 Hydroxybenzenesulfonamide
Quantum Chemical Techniques for Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules like 3-Chloro-2-hydroxybenzenesulfonamide. niph.go.jp These calculations provide a detailed understanding of the molecule's geometry, electronic distribution, and orbital energies.
Key electronic properties and reactivity descriptors derived from quantum chemical calculations include:
Optimized Molecular Geometry: Determines the most stable three-dimensional arrangement of atoms, bond lengths, and angles.
Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting sites of non-covalent interactions, such as hydrogen bonding.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. niph.go.jp
Natural Bond Orbital (NBO) Analysis: This analysis investigates charge transfer and hyperconjugative interactions within the molecule, providing insights into intramolecular stability and bonding. nih.gov
For sulfonamide derivatives, DFT calculations help in understanding how substituents on the benzene (B151609) ring influence the charge distribution and reactivity of the sulfonamide group, which is often critical for its biological activity. niph.go.jp
Table 1: Key Parameters from Quantum Chemical Analysis
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability |
| MEP Surface | Maps electrostatic potential on the molecule | Identifies sites for electrophilic and nucleophilic attack |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules, such as derivatives of this compound, to the active site of a biological target, typically a protein.
In studies of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), docking simulations have been used to understand the structure-activity relationships (SARs) of a series of thiazolidenebenzenesulfonamide derivatives. These studies suggest the importance of specific substitutions on the core structure for potent inhibitory activity against wild-type and mutant reverse transcriptase (RT) enzymes. Similarly, in the development of inhibitors for the WD repeat-containing protein 5 (WDR5)-MYC interaction, structure-based design and docking were employed to merge a fragment hit with a sulfonamide series to improve binding affinity.
The output of a docking simulation is typically a "docking score," which estimates the binding affinity (e.g., in kcal/mol), and a predicted binding pose, which shows the key interactions between the ligand and the protein's active site residues.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For sulfonamide derivatives, QSAR models are developed to predict the activity of new compounds and to guide the design of more potent molecules.
The process involves:
Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ values) is collected.
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information (e.g., steric, electronic, hydrophobic properties), are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation correlating the descriptors with biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
Studies on thiazolidenebenzenesulfonamide derivatives, which can incorporate the this compound scaffold, have explored their SAR against HIV-1 RT. These analyses revealed that substitutions at the meta-position of the benzene ring (like the chloro group) and at the ortho-position (like the hydroxy group) were favorable for RT inhibition. Such insights are critical for optimizing lead compounds.
In Silico Studies of Enzyme Active Site Interactions
Understanding the specific interactions between a ligand and the amino acid residues within an enzyme's active site is crucial for rational drug design. In silico methods like molecular docking and molecular dynamics simulations provide atomic-level details of these interactions.
For inhibitors derived from the this compound scaffold, these studies can reveal key binding features:
Hydrogen Bonds: The sulfonamide group (-SO₂NH₂) and the hydroxyl group (-OH) are potent hydrogen bond donors and acceptors, frequently forming critical interactions with polar residues in the active site.
Hydrophobic Interactions: The chloro-substituted benzene ring can engage in hydrophobic and van der Waals interactions with nonpolar residues.
π-π Stacking: The aromatic ring can form stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
In a study on WDR5 inhibitors, X-ray co-crystal structures revealed that fragment hits bind to a hydrophobic pocket, with some fragments engaging the amide group of residue N225 through a hydrogen bond. The design of more potent inhibitors, by merging fragments with a sulfonamide series, was guided by optimizing these interactions within the WDR5 binding cleft.
Table 2: Common Active Site Interactions for Sulfonamide-Based Inhibitors
| Interaction Type | Ligand Group Involved | Potential Protein Residues |
| Hydrogen Bond | Sulfonamide (-SO₂NH₂), Hydroxyl (-OH) | Ser, Thr, Asn, Gln, His, Asp, Glu |
| Hydrophobic | Phenyl Ring, Alkyl Substituents | Leu, Ile, Val, Ala, Phe |
| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp |
Conformational Analysis and Binding Site Characterization
Conformational analysis investigates the different spatial arrangements (conformations) a molecule can adopt and their corresponding energy levels. For a flexible molecule like this compound, understanding its preferred conformation in solution versus when bound to a target is essential.
Binding site characterization involves identifying and analyzing the properties of the pocket on a target protein where the ligand binds. Computational tools can map the size, shape, and physicochemical properties (hydrophobicity, charge) of the active site.
Fragment-based screening, a technique used in the WDR5 inhibitor study, is a powerful method for characterizing binding sites. By identifying how small chemical fragments bind to the target protein through methods like NMR spectroscopy and X-ray crystallography, researchers can map out "hot spots" within the binding pocket. The study on WDR5 identified different sub-pockets occupied by various fragments, providing a detailed map for assembling more complex and high-affinity ligands. For instance, different fragments were found to occupy distinct regions of the WDR5 binding cleft, mimicking the binding of different residues of its natural protein partners. This detailed characterization allows for the strategic design of inhibitors that can effectively occupy these pockets to achieve high potency and selectivity.
Structure Activity Relationship Sar and Structure Based Drug Design Sbdd
Impact of Substituents on the Benzenesulfonamide (B165840) Core for Biological Potency
The biological potency of benzenesulfonamide derivatives is highly dependent on the nature and position of various substituents on the aromatic core. Modifications to the halogen, hydroxyl, and N-substituted groups can dramatically alter the compound's interaction with its biological target.
The position and type of halogen atom on the benzenesulfonamide ring are critical determinants of biological potency. Research indicates that the placement of the halogen, rather than its mere presence, dictates the compound's efficacy and potential side effects. nih.gov
For instance, in the development of certain kinase inhibitors, compounds with a halogen substituent at the meta-position of the benzene (B151609) ring demonstrated higher activity compared to those with para-position substitutions. nih.gov Specifically, chlorinated pyrrolidinone-based benzenesulfonamide derivatives have been shown to bind more strongly to carbonic anhydrase (CA) isoenzymes than their non-chlorinated counterparts, with the chlorine at the meta position influencing this interaction. nih.gov
The type of halogen also plays a significant role, with its effects often proportional to its atomic radius. acs.org In one study on kinase inhibitors, an increase in the atomic volume of halogens from fluorine to bromine correlated with a gradual enhancement in reactivity; however, the introduction of a much bulkier iodine atom led to a marked reduction in inhibitory activity, suggesting a finite volume in the target's binding cavity. nih.gov Similarly, in a series of adenosine (B11128) receptor antagonists, monohalogenation at one position produced potent ligands regardless of the halogen type, while dihalogenation resulted in a halogen-size-dependent decrease in affinity. acs.org
Table 1: Influence of Halogen Substitution on Biological Activity
| Compound Class | Halogen Position | Halogen Type | Observed Effect on Potency |
|---|---|---|---|
| Kinase Inhibitors | Meta | Cl, Br | Higher activity compared to para-substitution nih.gov |
| Kinase Inhibitors | Para | I | Marked reduction in activity nih.gov |
| Carbonic Anhydrase Inhibitors | Meta | Cl | Stronger binding than non-chlorinated analogs nih.gov |
| Adenosine A2B Receptor Antagonists | Positions 7 & 8 (dihalo) | F -> Br | Affinity decay proportional to atomic radius acs.org |
The presence of a hydroxyl group, as in 3-Chloro-2-hydroxybenzenesulfonamide, introduces a hydrophilic region to the molecule. The combination of hydrophilic elements like hydroxyl and amino groups with the lipophilic aromatic ring can improve a compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov
Modifications at the sulfonamide nitrogen (N-substitution) are a key strategy for modulating the activity and selectivity of benzenesulfonamide-based inhibitors. The nature of the substituent can influence interactions with the target protein, particularly in regions extending towards the solvent-exposed surface. nih.gov
For example, based on the structure of a kinase inhibitor, researchers sought to enhance its hydrophilic components to augment activity and stability. nih.gov This involved exploration in the solvent zone by adding different N-substituted groups. nih.gov However, this strategy can sometimes lead to a reduction in activity, indicating a delicate balance is required. nih.gov In another study, a series of N-Substituted 2-(benzenosulfonyl)-1-carbotioamide derivatives were synthesized, and it was noted that the type and location of the substituent are crucial for the compound's activity. mdpi.com The length of an aliphatic chain on an N-substituted group, for instance, can affect its ability to penetrate lipid membranes and exert its cellular effects. mdpi.com
Rational Design Strategies Informed by Structural Insights
Rational drug design leverages detailed structural information of a biological target to create potent and selective inhibitors. For benzenesulfonamide derivatives, techniques like X-ray crystallography and fragment-based screening are pivotal in guiding the design process. nih.govpurdue.edu
X-ray crystallography provides high-resolution, three-dimensional structures of a ligand bound to its target enzyme, offering a detailed map of the molecular interactions. nih.govmkjc.in For benzenesulfonamide-based inhibitors, crystallographic studies have been instrumental in elucidating their binding modes with various targets, most notably carbonic anhydrases (CAs). nih.govnih.gov
These studies consistently show that the nitrogen atom of the benzenesulfonamide group interacts with the Zn2+ ion present in the active site of CAs. nih.gov The sulfonamide moiety anchors the inhibitor to the catalytic zinc ion, while the substituted benzene ring and its appendages extend into the active site cavity, forming various non-covalent interactions with surrounding amino acid residues. nih.gov For example, analysis of a benzenesulfonamide derivative bound to EGFR kinase revealed a crucial hydrogen bond with a MET-793 residue and multiple π–alkyl interactions that stabilize the ligand-protein complex. nih.gov By revealing these specific interactions, X-ray crystallography allows medicinal chemists to design modifications that enhance binding affinity and selectivity. researchgate.net
Table 2: Key Interactions Revealed by X-ray Crystallography of Benzenesulfonamide Derivatives
| Target | Key Interaction Site | Type of Interaction | Significance |
|---|---|---|---|
| Carbonic Anhydrase I (hCA I) | Active Site Zn2+ | Coordination Bond | Anchors the inhibitor in the active site nih.gov |
| EGFR Kinase | MET-793 Residue | Hydrogen Bond | Crucial for ligand-protein stability nih.gov |
| EGFR Kinase | VAL-726, LYS-745, etc. | π–alkyl | Additional stabilizing interactions nih.gov |
| Carbonic Anhydrase II (hCA II) | His64 | Hydrogen Bond | Influences inhibitor orientation researchgate.net |
Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds. drugdiscoverychemistry.com It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target. mdpi.com These initial hits are then optimized and grown into more potent, lead-like molecules. drugdiscoverychemistry.com
The benzenesulfonamide core is an effective scaffold for FBDD. nih.gov Its chemical simplicity and known ability to bind to certain enzyme classes, like CAs, make it an ideal starting point. nih.gov For example, a series of sulfamide (B24259) fragments were synthesized and screened for human carbonic anhydrase inhibition. nih.gov One fragment that showed selectivity for cancer-related isoforms was co-crystallized with the target enzyme, revealing opportunities for fragment evolution through growing or linking strategies. nih.gov This approach allows for the efficient exploration of chemical space and the development of novel inhibitors by building upon a well-characterized chemical scaffold. mdpi.com
Lead Optimization and Compound Library Expansion
Lead optimization is a critical phase in drug discovery where a promising lead compound is systematically modified to enhance its therapeutic properties. patsnap.comsartorius.com The objective is to improve efficacy, selectivity, and pharmacokinetic profiles while minimizing potential adverse effects. patsnap.comichorlifesciences.com The scaffold of benzenesulfonamide derivatives, including compounds structurally related to this compound, has proven to be a valuable starting point for such optimization efforts, particularly in the development of enzyme inhibitors. nih.govresearchgate.net
The expansion of a compound library from a lead scaffold is a key strategy in lead optimization. This involves the synthesis of a diverse array of analogs to systematically explore the structure-activity relationship (SAR). ichorlifesciences.comnih.gov Research on derivatives of the closely related 3-amino-4-hydroxybenzenesulfonamide (B74053) provides a clear illustration of this process. This compound serves as a versatile scaffold for SAR studies, allowing for the rational design of more effective drug candidates. nih.govresearchgate.net
A significant research effort involved the synthesis of a library of novel derivatives by modifying the 3-amino-4-hydroxybenzenesulfonamide core. The goal was to evaluate their binding affinities for various human carbonic anhydrase (CA) isoenzymes, which are important therapeutic targets. mdpi.com The expansion of the library involved introducing several different chemical fragments at the meta position, leading to distinct classes of compounds. nih.govmdpi.com
The key classes of synthesized derivatives included:
Schiff Bases: Formed by condensing the amino group of the benzenesulfonamide with various aromatic aldehydes. nih.gov
Aminoketones: A group of nine compounds with different aminoketone fragments. mdpi.com
Imidazoles and Imidazol-2-ones: Synthesized through cyclization reactions to introduce a heterocyclic core. nih.gov
5-Oxopyrrolidines: Created by reacting the scaffold with itaconic acid, followed by further derivatization. mdpi.com
The findings from these expansions revealed important SAR insights. For instance, the presence of a chlorine atom at the meta position on the benzenesulfonamide ring was found to influence interactions with CA isoenzymes, with chlorinated derivatives often binding more strongly than their non-chlorinated counterparts. nih.govmdpi.com Variation of substituents on the newly introduced fragments, such as the 5-oxopyrrolidine ring, allowed for the modulation of binding profiles to different CA isoenzymes. nih.gov
The detailed research findings from the library expansion are summarized in the tables below, showcasing how systematic structural modifications impact biological activity.
| Derivative Class | General Modification | Key Research Finding | Reference |
|---|---|---|---|
| Schiff Bases | Condensation of the amino group with various aromatic aldehydes. | Structures were readily identified by the proton singlet of the N=CH group in NMR spectra. | nih.gov |
| Aminoketones | Introduction of different aminoketone fragments. | Substituent changes significantly affected affinity for CA isoenzymes; the phenyl-substituted aminoketone 10 showed the strongest affinity for multiple isoenzymes (CAI, CAII, CAVII, CAIX, CAXIV). | mdpi.com |
| Imidazoles | Cyclization with precursors to form imidazole (B134444) rings. | Considered an important pharmacophore in modern drug discovery, explored for new therapeutic properties. | nih.gov |
| 5-Oxopyrrolidines | Reaction with itaconic acid followed by incorporation of alkyl, amino, and heterocyclic fragments. | Varying the substituent size at the 3-position of this fragment allowed for the modulation of binding profiles to different CA isoenzymes. | nih.gov |
| Structural Feature | Observed Effect on Activity | Example/Context | Reference |
|---|---|---|---|
| Chlorination | Enhanced binding strength to carbonic anhydrase isoenzymes. | Chlorinated pyrrolidinone-based benzenesulfonamide derivatives bound more strongly than non-chlorinated versions. | nih.govmdpi.com |
| Aminoketone Substituent | Strongly influenced binding affinity and selectivity. | A phenyl substituent on the aminoketone fragment resulted in potent binding to a range of CA isoenzymes with Kd values from 0.14–3.1 μM. | mdpi.com |
| 5-Oxopyrrolidine Substituent | Modulated binding profiles to different CA isoenzymes. | Altering the size of the substituent at the 3-position of the pyrrolidine (B122466) ring changed the compound's selectivity for various CAs. | nih.gov |
This systematic approach of lead optimization and compound library expansion, starting from a core benzenesulfonamide structure, effectively explores the chemical space around the lead compound. The resulting SAR data are invaluable for guiding the rational design of next-generation derivatives with improved potency and selectivity for their intended biological targets. nih.gov
Preclinical Pharmacological and Biological Studies Excluding Human Clinical Trials
Future Directions and Research Perspectives
Development of Novel Synthetic Methodologies for Complex Analogues
The synthesis of complex analogues of 3-Chloro-2-hydroxybenzenesulfonamide is pivotal for exploring a wider chemical space and identifying compounds with enhanced therapeutic properties. While traditional methods for sulfonamide synthesis are well-established, there is a continuous drive towards developing more efficient, sustainable, and versatile synthetic routes.
Recent advancements in synthetic organic chemistry offer promising avenues for the creation of novel benzenesulfonamide (B165840) derivatives. Transition-metal catalysis, particularly using palladium, has become a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds, which can be applied to the synthesis of diverse chemical scaffolds. Photocatalysis, especially photoredox catalysis, provides a mild and sustainable approach for bond formation, enabling the construction of intricate molecular structures with high efficiency and selectivity.
Future synthetic strategies for creating analogues of this compound could involve:
Late-stage functionalization: Introducing chemical modifications at a late stage in the synthesis allows for the rapid diversification of a core scaffold. This approach is particularly valuable for generating libraries of related compounds for structure-activity relationship (SAR) studies.
Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety. This technology is well-suited for the scalable synthesis of pharmaceutical intermediates and active ingredients.
Biocatalysis: The use of enzymes as catalysts can provide high chemo-, regio-, and stereoselectivity, often under mild reaction conditions. Engineering enzymes for specific transformations could open up new possibilities for the synthesis of complex sulfonamide derivatives.
A key objective in developing these new methodologies is to enable the synthesis of compounds with specific substitutions that can fine-tune their biological activity and pharmacokinetic properties. mdpi.com
Identification of New Pharmacological Targets and Polypharmacology
The sulfonamide functional group is present in a wide range of drugs with diverse mechanisms of action, highlighting its ability to interact with various biological targets. researchgate.net While historically known for their antimicrobial properties, sulfonamides have been repurposed and developed as anticancer, anti-inflammatory, and antidiabetic agents, among others. researchgate.net This versatility suggests that this compound and its analogues could have a broad spectrum of biological activities.
Polypharmacology , the ability of a single drug to interact with multiple targets, is an emerging paradigm in drug discovery. researchgate.net For complex diseases with multifactorial etiologies, multi-target agents can offer superior efficacy compared to single-target drugs. nih.gov The sulfonamide scaffold is an excellent candidate for the development of multi-target ligands due to its versatile structure and broad bioactivity. researchgate.net
Future research in this area should focus on:
Target identification and validation: High-throughput screening and chemoproteomics approaches can be used to identify novel protein targets for this compound and its derivatives.
Mechanism of action studies: Once potential targets are identified, detailed biochemical and cellular assays are necessary to elucidate the precise mechanism by which the compounds exert their effects.
Rational design of multi-target agents: By understanding the SAR for different targets, it is possible to design single molecules that can modulate multiple disease-related pathways. For instance, a compound could be engineered to inhibit two different enzymes involved in a particular disease.
The exploration of new pharmacological targets for benzenesulfonamide derivatives could lead to the development of novel therapies for a range of diseases.
Advanced Computational and Machine Learning Applications in Drug Discovery Workflows
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of new drug candidates. taylorandfrancis.com For a compound like this compound, computational methods can provide valuable insights into its potential biological activity and guide the design of more potent and selective analogues.
Structure-based drug design (SBDD) relies on the three-dimensional structure of the target protein to design ligands that can bind with high affinity and selectivity. nih.gov Molecular docking, a key SBDD technique, can be used to predict the binding mode of this compound to a variety of protein targets. beilstein-journals.org
Ligand-based drug design (LBDD) is employed when the structure of the target is unknown. taylorandfrancis.com This approach uses the properties of known active compounds to develop predictive models. Quantitative structure-activity relationship (QSAR) models, for example, can correlate the chemical structure of a series of compounds with their biological activity. researchgate.net
Machine learning (ML) is revolutionizing drug discovery by enabling the analysis of large and complex datasets. plos.org ML models can be trained to predict a wide range of properties, including bioactivity, toxicity, and pharmacokinetic parameters. researchgate.netgithub.com In the context of sulfonamide research, ML can be used to:
Predict the bioactivity of virtual compounds against specific targets. plos.org
Identify novel sulfonamide-like molecules from large chemical databases. researchgate.net
Optimize the properties of lead compounds to improve their drug-likeness.
The integration of these computational and ML approaches into the drug discovery workflow can significantly reduce the time and cost associated with developing new therapeutic agents. taylorandfrancis.com
Engineering Multi-Targeted Therapeutic Agents
The development of multi-targeted therapeutic agents is a promising strategy for treating complex diseases such as cancer, diabetes, and inflammatory disorders. nih.gov The sulfonamide scaffold provides a versatile platform for the design of such agents. researchgate.net
The design of multi-target drugs often involves the hybridization of two or more pharmacophores into a single molecule. For example, a benzenesulfonamide moiety could be linked to another chemical scaffold known to interact with a different target. nih.gov
Key considerations in the design of multi-targeted agents include:
Target selection: The chosen targets should be involved in complementary or synergistic pathways related to the disease of interest.
Balancing activity: It is often challenging to achieve the desired level of activity at multiple targets simultaneously. Careful optimization of the molecule's structure is required to achieve a balanced pharmacological profile.
Computational methods can play a significant role in the design of multi-targeted agents by predicting the binding of hybrid molecules to their respective targets and helping to optimize their properties.
Comprehensive Elucidation of Bioactivity Mechanisms and Resistance Pathways
A thorough understanding of a drug's mechanism of action and potential resistance pathways is crucial for its successful clinical development and long-term use. For sulfonamides, the primary mechanism of antibacterial action is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. rupahealth.com
However, the widespread use of sulfonamides has led to the emergence of bacterial resistance. The main mechanisms of resistance include:
Mutations in the target enzyme: Alterations in the DHPS enzyme can reduce its affinity for sulfonamides while maintaining its ability to bind its natural substrate, para-aminobenzoic acid (pABA). rupahealth.com
Acquisition of resistance genes: Bacteria can acquire genes that encode for sulfonamide-insensitive DHPS enzymes. rupahealth.com These genes are often located on mobile genetic elements, facilitating their spread between different bacterial species. biorxiv.org
Future research should aim to:
Elucidate the bioactivity mechanisms of novel sulfonamide derivatives: For compounds with new pharmacological targets, it is essential to understand how they interact with these targets at a molecular level.
Identify and characterize new resistance mechanisms: As new sulfonamides are developed, it is important to anticipate and study potential resistance mechanisms that may arise.
Develop strategies to overcome resistance: This could involve the design of new sulfonamides that are less susceptible to existing resistance mechanisms or the use of combination therapies that target different pathways.
A comprehensive understanding of bioactivity and resistance will be critical for the development of the next generation of sulfonamide-based therapeutic agents.
Q & A
Q. What are the typical synthetic pathways for preparing 3-Chloro-2-hydroxybenzenesulfonamide?
The synthesis typically involves:
- Sulfonation/Chlorosulfonation : Starting with 3-chloro-2-hydroxybenzene, sulfonation is achieved using chlorosulfonic acid to form the sulfonyl chloride intermediate.
- Amination : Reacting the sulfonyl chloride with ammonia (NH₃) or ammonium hydroxide under controlled pH (e.g., 8–10) in a polar solvent like ethanol or THF. For example, stirring at 0–5°C for 2 hours yields the sulfonamide .
- Purification : Column chromatography or recrystallization is used to isolate the product, with yields typically ranging from 50–70% .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and sulfonamide NH₂ (δ 5.2–5.5 ppm). ¹³C NMR confirms sulfonyl (δ ~125 ppm) and chloro (δ ~115 ppm) groups .
- FT-IR : Strong S=O stretches near 1350–1150 cm⁻¹ and N–H bends at 3300–3200 cm⁻¹ .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 221.95) .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Serves as a scaffold for enzyme inhibitors (e.g., carbonic anhydrase, NLRP3 inflammasome) due to its sulfonamide moiety and substituent effects .
- Organic Synthesis : Used to prepare sulfonamide-linked heterocycles (e.g., thiazoles, triazoles) via nucleophilic substitutions .
Advanced Questions
Q. How can researchers optimize reaction conditions to mitigate low yields during sulfonamide formation?
- Control Hydrolysis : Use anhydrous solvents (e.g., DCM) and excess amine (2–3 eq.) to suppress sulfonyl chloride hydrolysis.
- Catalytic Bases : Add triethylamine (1.2 eq.) to neutralize HCl byproducts and drive the reaction forward .
- One-Pot Methods : Combine sulfonyl chloride with ammonium acetate and activated methylenes in ethanol at reflux to improve yields (e.g., 80% vs. 40% in traditional methods) .
Q. How do structural modifications of this compound affect its bioactivity?
- Electron-Withdrawing Groups : Adding –NO₂ or –CF₃ enhances enzyme inhibition (e.g., α-amylase) by increasing electrophilicity at the sulfonamide sulfur .
- Substituent Position : Moving the hydroxyl group from ortho to para reduces steric hindrance, improving binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) .
- Hybrid Derivatives : Conjugation with chromene or benzoxazepine moieties enhances anti-inflammatory or antidiabetic activity .
Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives?
- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple assays (e.g., enzymatic vs. cellular) to distinguish direct inhibition from off-target effects .
- Metabolic Stability Screening : Use liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) that may skew in vivo results .
- Crystallography : Resolve X-ray structures of sulfonamide-enzyme complexes to validate binding modes and guide SAR adjustments .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Sulfonamide Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonyl Chloride | ClSO₃H, 0°C, 2 h | 85% | |
| Amination | NH₄OH, pH 9, EtOH, 4 h | 65% | |
| Purification | Silica gel (EtOAc/Hexane, 3:7) | 95% |
Q. Table 2. Biological Activity of Derivatives
| Derivative | Target Enzyme | IC₅₀ (nM) | Key Modification | Reference |
|---|---|---|---|---|
| Chromene-Sulfonamide | α-Amylase | 12.3 | Formyl group addition | |
| Benzoxazepine Hybrid | NLRP3 Inflammasome | 8.7 | Propyl side chain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
